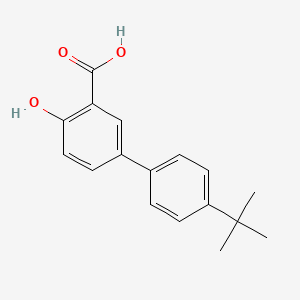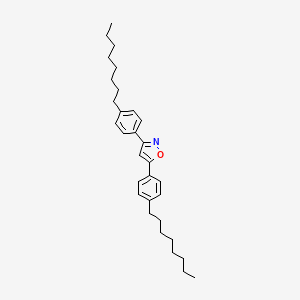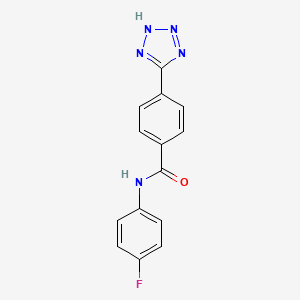
N-(4-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(4-fluorophényl)-4-(2H-tétrazol-5-yl)benzamide est un composé organique synthétique qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente un groupe fluorophényle et un cycle tétrazole, qui contribuent à ses propriétés et à sa réactivité distinctives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(4-fluorophényl)-4-(2H-tétrazol-5-yl)benzamide implique généralement les étapes suivantes :
Formation du cycle tétrazole : Le cycle tétrazole peut être synthétisé par une réaction entre un azide et un composé nitrile en milieu acide ou basique.
Réaction de couplage : Le cycle tétrazole est ensuite couplé à un groupe 4-fluorophényle à l’aide d’un réactif de couplage tel que l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d’une base comme la triéthylamine.
Amidation : La dernière étape implique la réaction d’amidation où le produit intermédiaire est mis à réagir avec le chlorure de benzoyle pour former le N-(4-fluorophényl)-4-(2H-tétrazol-5-yl)benzamide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela inclut l’utilisation de réacteurs à haut débit, de systèmes à écoulement continu et de techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(4-fluorophényl)-4-(2H-tétrazol-5-yl)benzamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Le groupe fluorophényle peut subir des réactions de substitution nucléophile, en particulier en présence de nucléophiles forts.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’amines ou d’alcools.
Substitution : Formation de dérivés phényliques substitués.
Applications de la recherche scientifique
Le N-(4-fluorophényl)-4-(2H-tétrazol-5-yl)benzamide a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de sa capacité à interagir avec des protéines et des enzymes spécifiques.
Médecine : Étudié pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux de pointe et comme précurseur dans la synthèse de produits chimiques spécialisés.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
Le mécanisme d’action du N-(4-fluorophényl)-4-(2H-tétrazol-5-yl)benzamide implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le cycle tétrazole peut imiter la structure des acides carboxyliques, permettant au composé de se lier aux sites actifs des enzymes, inhibant ainsi leur activité. Cette interaction peut moduler diverses voies biochimiques, conduisant aux effets biologiques observés.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-chlorophényl)-4-(2H-tétrazol-5-yl)benzamide
- N-(4-bromophényl)-4-(2H-tétrazol-5-yl)benzamide
- N-(4-méthylphényl)-4-(2H-tétrazol-5-yl)benzamide
Unicité
Le N-(4-fluorophényl)-4-(2H-tétrazol-5-yl)benzamide est unique en raison de la présence de l’atome de fluor, qui confère des propriétés électroniques distinctes et améliore sa réactivité par rapport à ses analogues chloro, bromo et méthyle. L’atome de fluor peut influencer l’affinité de liaison du composé pour les cibles moléculaires, ce qui en fait un composé précieux pour la découverte et le développement de médicaments.
Propriétés
Numéro CAS |
651769-55-0 |
|---|---|
Formule moléculaire |
C14H10FN5O |
Poids moléculaire |
283.26 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H10FN5O/c15-11-5-7-12(8-6-11)16-14(21)10-3-1-9(2-4-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20) |
Clé InChI |
FDYDFTNHQHMFDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12541979.png)
![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)
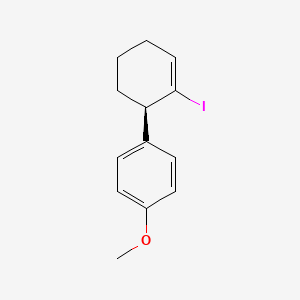

![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)
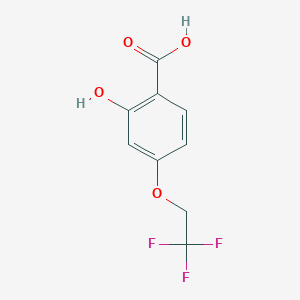
![Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-](/img/structure/B12542013.png)

![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)
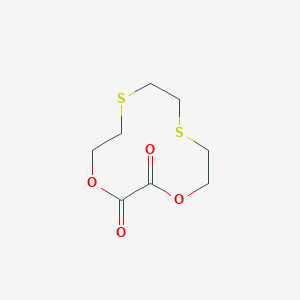
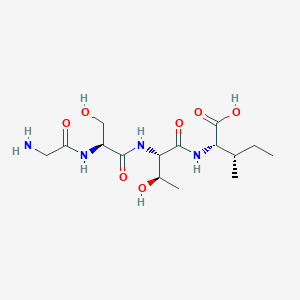
![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)
